molecular formula C11H15N3O2 B182086 N-(Morpholinomethyl)nicotinamide CAS No. 20973-55-1

N-(Morpholinomethyl)nicotinamide

Numéro de catalogue B182086
Numéro CAS: 20973-55-1
Poids moléculaire: 221.26 g/mol
Clé InChI: ONJOOOHFIDAJFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(Morpholinomethyl)nicotinamide (also known as GMX1778) is a small molecule inhibitor that targets NAMPT, an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that is involved in many cellular processes, including DNA repair, metabolism, and cell signaling. In recent years, NAMPT inhibitors like GMX1778 have gained attention as potential therapeutic agents for cancer and other diseases.

Mécanisme D'action

GMX1778 works by inhibiting NAMPT, the enzyme that is responsible for the biosynthesis of NAD+. NAD+ is a critical coenzyme that is involved in many cellular processes, including DNA repair, metabolism, and cell signaling. By inhibiting NAMPT, GMX1778 reduces the levels of NAD+ in cancer cells, leading to cell death.

Effets Biochimiques Et Physiologiques

GMX1778 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, GMX1778 has been shown to improve glucose tolerance and reduce inflammation in animal models. GMX1778 has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of GMX1778 is its specificity for NAMPT. Unlike other NAD+ inhibitors, GMX1778 does not affect other enzymes involved in NAD+ biosynthesis. This specificity makes GMX1778 a valuable tool for studying the role of NAD+ in cellular processes. However, GMX1778 also has limitations. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, GMX1778 has poor solubility in water, which can limit its use in certain experimental settings.

Orientations Futures

There are many potential future directions for research on GMX1778. One area of interest is the development of more potent and selective NAMPT inhibitors. Another area of interest is the combination of GMX1778 with other cancer treatments, such as immunotherapy. Finally, there is a need for more research on the physiological effects of GMX1778 in animal models and humans.
Conclusion:
In conclusion, GMX1778 is a small molecule inhibitor that targets NAMPT, an enzyme that plays a crucial role in the biosynthesis of NAD+. GMX1778 has shown promise as an anticancer agent, and has also been studied for its effects on glucose tolerance, inflammation, and neuroprotection. While GMX1778 has advantages as a specific NAMPT inhibitor, it also has limitations related to its solubility and selectivity. Future research on GMX1778 will likely focus on developing more potent and selective NAMPT inhibitors, combining GMX1778 with other cancer treatments, and studying its physiological effects in animal models and humans.

Méthodes De Synthèse

GMX1778 can be synthesized using a multistep process that involves the reaction of nicotinic acid with morpholine and formaldehyde. The resulting intermediate is then treated with thionyl chloride and methylamine to yield the final product. The synthesis of GMX1778 is a complex process that requires specialized knowledge and equipment.

Applications De Recherche Scientifique

GMX1778 has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that GMX1778 can inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer cells. GMX1778 has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

Propriétés

Numéro CAS

20973-55-1

Nom du produit

N-(Morpholinomethyl)nicotinamide

Formule moléculaire

C11H15N3O2

Poids moléculaire

221.26 g/mol

Nom IUPAC

N-(morpholin-4-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O2/c15-11(10-2-1-3-12-8-10)13-9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2,(H,13,15)

Clé InChI

ONJOOOHFIDAJFM-UHFFFAOYSA-N

SMILES

C1COCCN1CNC(=O)C2=CN=CC=C2

SMILES canonique

C1COCCN1CNC(=O)C2=CN=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.